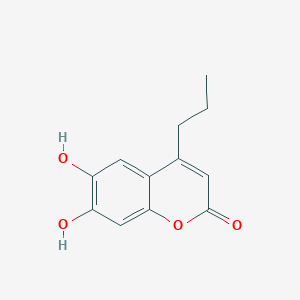

6,7-dihydroxy-4-propyl-2H-chromen-2-one

説明

特性

IUPAC Name |

6,7-dihydroxy-4-propylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,13-14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUJEKUJNOKYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=CC(=C(C=C12)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6,7 Dihydroxy 4 Propyl 2h Chromen 2 One and Its Analogs

Established Synthetic Routes for 2H-Chromen-2-one Derivatives

The construction of the 2H-chromen-2-one scaffold, the fundamental core of coumarins, can be achieved through several well-established chemical reactions. These methods range from classic condensation reactions to modern, efficiency-focused strategies like one-pot and biocatalytic processes.

Pechmann Condensation Approaches for 6,7-Dihydroxycoumarins

The Pechmann condensation, discovered by German chemist Hans von Pechmann, remains one of the most fundamental and widely used methods for synthesizing coumarins. wikipedia.org The reaction involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of 6,7-dihydroxycoumarins (derivatives of esculetin), the phenolic starting material is typically 1,2,4-trihydroxybenzene.

The mechanism is initiated by an acid-catalyzed transesterification between the phenol and the β-keto ester. wikipedia.org This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring (a ring-closing reaction akin to Friedel-Crafts acylation), and the final step is a dehydration to form the α,β-unsaturated lactone ring characteristic of coumarins. wikipedia.org The reaction is generally promoted by strong Brønsted acids or Lewis acids. ijsart.comresearchgate.net Phenols that are highly activated, such as those containing multiple hydroxyl groups, can often undergo the condensation under milder conditions. wikipedia.org

| Catalyst | Typical Conditions | Yield | Reference |

|---|---|---|---|

| Conc. H₂SO₄ | 0-5°C to Room Temperature | Good to Excellent | jetir.org |

| Amberlyst-15 | 110°C, Oil Bath | High | researchgate.net |

| BiCl₃ | 75°C, Solvent-free | Moderate to Excellent | researchgate.net |

| FeF₃ | Microwave Irradiation, ~7 min | ~95% | ijsart.com |

| Ionic Liquid ([Msim]HSO₄) | 60°C, 1320s | 96% | ijsart.com |

One-Pot and Multicomponent Reaction Strategies

The synthesis of chromene derivatives via MCRs often involves the reaction of a salicylaldehyde (B1680747) derivative, an active methylene (B1212753) compound (e.g., malononitrile (B47326), ethyl acetoacetate), and a third component, facilitated by a catalyst. jetir.orgmdpi.com These strategies have been successfully employed to create a wide library of substituted chromenes. researchgate.netorientjchem.org The choice of catalyst is crucial and can range from traditional bases like piperidine (B6355638) to more environmentally benign options such as nano-catalysts or biodegradable solid acids. researchgate.nettandfonline.com

| Reaction Type | Reactants | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| Three-Component | Salicylaldehyde, Malononitrile Dimer, Alcohol | DBU, Reflux | 5-Alkoxy-5H-chromeno[2,3-b]pyridines | mdpi.com |

| Three-Component | Substituted Benzaldehyde, Resorcinol, Malononitrile | Ceric Ammonium Nitrate (CAN), 10 mol% | 2-Amino-4H-chromenes | jetir.org |

| Three-Component | 3-Acetyl-2H-chromen-2-one, Hydrazine Hydrate, Isothiocyanates | Glacial Acetic Acid, Refluxing Ethanol | Coumarin-Thiosemicarbazone Hybrids | tandfonline.com |

| Povarov Reaction | 2-Methylquinoline, Arylamines, α-Ketoesters | Iodine-promoted, One-pot two-step | 2,2'-Biquinolines | researchgate.net |

Biocatalytic Synthesis Methods for Chromene Derivatives

Biocatalysis represents a powerful green chemistry tool, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. researchgate.net While traditional organic synthesis often requires harsh reagents and conditions, biocatalytic methods can proceed in aqueous media at ambient temperature and pressure. nih.gov

In the context of chromene synthesis, biocatalyzed methodologies have been developed for certain derivatives. For example, a cost-effective, one-pot biocatalyzed synthesis of 4-nitromethyl substituted 2-amino-4H-chromenes has been reported. researchgate.net This process involves a Knoevenagel condensation followed by a Michael addition and cyclization cascade. Although specific biocatalytic routes for 2H-chromen-2-one derivatives like 6,7-dihydroxy-4-propyl-2H-chromen-2-one are less commonly documented, the success in related chromene systems suggests a promising avenue for future research. researchgate.net The application of enzymes could offer unparalleled chemo-, regio-, and stereoselectivity in the synthesis of complex coumarin (B35378) analogs.

Targeted Synthesis of 6,7-Dihydroxy-2H-chromen-2-one Scaffolds

The synthesis of the specific 6,7-dihydroxy-2H-chromen-2-one (esculetin) scaffold can be approached through direct condensation or by modifying existing, more complex coumarins.

A primary and direct route is the Pechmann condensation, using 1,2,4-trihydroxybenzene as the phenolic precursor. wikipedia.org Reacting this phenol with an appropriate β-keto ester under acidic catalysis directly constructs the desired dihydroxy-substituted coumarin ring.

Alternatively, synthetic strategies can leverage naturally occurring coumarins as starting materials. A notable example is the synthesis of 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one from sabandin, a related natural coumarin. mdpi.comresearchgate.net This multi-step synthesis involved the selective cleavage of a methylenedioxy bridge present in the precursor. The transformation was achieved through acetoxylation with lead tetraacetate (Pb(OAc)₄), followed by hydrolysis of the resulting acetate (B1210297) with an HCl-isopropanol solution. mdpi.comresearchgate.net This method yielded the target dihydroxycoumarin in 80% yield over two stages, demonstrating the feasibility of accessing specific hydroxylation patterns by modifying readily available natural products. mdpi.com

Strategies for Introducing and Modifying the 4-Propyl Substituent

The substituent at the C-4 position of the coumarin ring is determined by the structure of the β-keto ester used in the Pechmann condensation. To introduce a 4-propyl group, the required reactant is an ester of 3-oxohexanoic acid, such as ethyl 3-oxohexanoate. The condensation of this specific β-keto ester with 1,2,4-trihydroxybenzene would directly yield the target compound, this compound.

Modifying the C-4 position is a common strategy in medicinal chemistry to explore structure-activity relationships, as substitutions at this site can significantly influence the biological potency of coumarin derivatives. nih.gov While the Pechmann reaction provides the most direct route for installing a 4-alkyl group, other synthetic methods can also be employed for creating 4-substituted coumarins. researchgate.net Post-synthetic modification of a pre-formed coumarin ring at the C-4 position is also possible, though it is often a less direct approach for simple alkyl groups compared to incorporating the desired substituent from the outset via the appropriate β-keto ester.

Derivatization Approaches for the 6,7-Dihydroxy-2H-chromen-2-one System

The phenolic hydroxyl groups at the C-6 and C-7 positions are prime sites for chemical derivatization, allowing for the synthesis of a wide array of analogs with modified properties. These functional groups can undergo reactions typical of phenols, such as etherification and esterification.

Esterification: The hydroxyl groups can be readily converted to esters by reacting the parent coumarin with an acid anhydride (B1165640) (e.g., acetic anhydride, propionic anhydride) or an acid chloride. nih.gov These reactions are typically carried out in the presence of a base like pyridine, often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Etherification: Treatment of the dihydroxycoumarin with alkylating agents, such as alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate), in the presence of a weak base like potassium carbonate (K₂CO₃) leads to the formation of the corresponding mono- or di-alkoxy ethers.

Aromatic Substitution: The electron-donating nature of the hydroxyl groups strongly activates the aromatic ring towards electrophilic substitution, primarily at the C-5 and C-8 positions. For instance, nitration of hydroxycoumarins typically occurs at positions ortho and para to the activating hydroxyl groups. The nitration of 7-hydroxy-4-methylcoumarin, for example, yields a mixture of the 6-nitro and 8-nitro derivatives. jetir.org

| Reaction Type | Reagents | Typical Conditions | Derivative Formed | Reference |

|---|---|---|---|---|

| Esterification | Acetic Anhydride or Propionic Anhydride, DMAP | Pyridine, Room Temperature | 6,7-Diacyloxycoumarin | nih.gov |

| Etherification | Alkyl Halide (e.g., CH₃I), K₂CO₃ | Acetone, Reflux | 6,7-Dialkoxycoumarin | - |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 0-10°C | 5-Nitro and/or 8-Nitro Derivatives | jetir.org |

| Allylation | Allyl Bromide, K₂CO₃ | Anhydrous conditions | Allyloxycoumarin | researchgate.net |

Functionalization at Hydroxyl Positions

The two phenolic hydroxyl groups at the C-6 and C-7 positions of the chromene ring are common targets for chemical derivatization. Their reactivity allows for the introduction of various functional groups, which can significantly alter the molecule's physicochemical properties. Common reactions include alkylation and acylation to form ethers and esters, respectively.

Alkylation of the hydroxyl groups is a widely used strategy. For instance, hydroxycoumarins can be converted into their corresponding alkoxy derivatives through reaction with alkyl halides. researchgate.net This method has been applied to synthesize a range of 6- and 7-alkoxy-4-methylcoumarins with yields reported between 55-95%. researchgate.net Methylation is another key functionalization, often achieved using reagents like methyl iodide with a base such as sodium carbonate (Na₂CO₃) or sodium hydride (NaH) in a solvent like N,N-Dimethylformamide (DMF). nih.gov

Selective functionalization of one hydroxyl group over the other in dihydroxycoumarins presents a synthetic challenge but allows for precise structural modifications. Studies on 5,7-dihydroxy-4-phenylcoumarin (B1236179) have shown that selective acylation can be achieved. Nicotinoylation, for example, selectively protects the 5-O position, which can be followed by modification of the 7-OH group and subsequent removal of the nicotinoyl group to yield asymmetrically O-substituted derivatives. chimicatechnoacta.ru A similar strategy of selective protection and deprotection can be applied to 6,7-dihydroxycoumarin systems to achieve regioselective functionalization.

Another approach involves the Mitsunobu-type monoalkylation reaction, which has been used for the selective alkylation of natural 6,7-dihydroxycoumarins. researchgate.net This reaction typically uses a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diisopropyl azodicarboxylate (DIAD). researchgate.net

The table below summarizes various functionalization reactions targeting the hydroxyl groups of dihydroxycoumarin analogs.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Alkylation | Alkyl halides | 6- and/or 7-alkoxycoumarins | researchgate.net |

| Methylation | CH₃I, Na₂CO₃ or NaH, DMF | 6- and/or 7-methoxycoumarins | nih.gov |

| Acylation | Acid chlorides, Anhydrides | 6- and/or 7-acyloxycoumarins | |

| Mitsunobu Reaction | Alcohol, PPh₃, DIAD/DEAD | 6- or 7-O-alkylated coumarins | researchgate.net |

| Acetic Acid Synthesis | Divalent metal salts | Metal-ligand complexes | researchgate.net |

Substitutions on the Pyranone Ring System

The pyranone ring of the chromene scaffold contains several positions amenable to substitution, which can influence the electronic and steric properties of the molecule. The C-4 position is of particular interest, and various analogs are synthesized by modifying the substituent at this site. The Pechmann condensation is a classical and versatile method for synthesizing coumarins, allowing for the introduction of different groups at C-4 by selecting the appropriate β-ketoester to react with a phenol. nih.gov For this compound, this involves the condensation of 1,2,4-benzenetriol (B23740) with a propyl-substituted β-ketoester.

Further modifications can be introduced at other positions of the pyranone ring. For example, the C-4 methyl group of 4-methylcoumarin (B1582148) analogs can be oxidized using selenium dioxide to yield 4-formylcoumarins, which are versatile intermediates for further reactions. researchgate.net

The C-3 position can also be functionalized. For instance, 3-acetyl-hydroxycoumarins serve as starting materials for synthesizing more complex derivatives. mdpi.com The Mannich reaction represents another route for derivatization, introducing aminomethyl groups, typically at the C-8 position of the coumarin ring. This reaction involves treating the parent coumarin with formaldehyde (B43269) and a secondary amine. nih.gov However, for esculetin (B1671247) (6,7-dihydroxycoumarin), this reaction can result in low yields and poor regioselectivity. nih.gov

The table below details examples of substitutions on the pyranone ring of coumarin analogs.

| Position | Reaction Type | Reagents/Precursors | Resulting Substituent/Structure | Reference |

| C-4 | Pechmann Condensation | 1,2,4-Benzenetriol, Propyl β-ketoester | 4-Propyl group | nih.gov |

| C-4 | Oxidation of 4-methyl analog | Selenium dioxide (SeO₂) | 4-Formyl group | researchgate.net |

| C-3 | Knoevenagel Condensation | Malonic acid derivatives | Carboxylic acid or related groups | nih.gov |

| C-8 | Mannich Reaction | Formaldehyde, Secondary amine | Aminomethyl group | nih.gov |

Synthesis of Hybrid Chromene Molecules

A prominent strategy in medicinal chemistry is the design of hybrid molecules, which combine two or more distinct pharmacophoric units into a single chemical entity. nih.gov This approach aims to create compounds that can interact with multiple biological targets or possess enhanced activity profiles. The coumarin scaffold, including that of this compound, is a popular component in the synthesis of such hybrids.

One common method involves linking the chromene core to another heterocyclic system. For example, hybrid molecules composed of 2,4-diamino-1,3,5-triazines and coumarins have been synthesized. nih.gov The synthesis can proceed by reacting a coumarin derivative with a triazine-containing intermediate. In one pathway, 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles react with 2-hydroxybenzaldehydes to form 2-imino-2H-chromen-3-yl-1,3,5-triazines, which can then be converted to the corresponding 2H-chromen-2-one derivatives upon heating. nih.gov

Another example is the synthesis of thiazole-coumarin hybrids. This can be achieved by first preparing a thiosemicarbazide (B42300) derivative of a 3-acetylcoumarin, which is then reacted with a substituted α-haloketone, such as 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, to form the final hybrid molecule containing thiazole, catechol, and coumarin moieties. mdpi.com

Furthermore, pyridocoumarin systems have been developed through the condensation of 7-hydroxy-hydroquinolines with malononitrile and various aldehydes, resulting in the annelation of a pyran ring to the quinoline (B57606) structure. sgu.ru These synthetic routes highlight the versatility of the chromene scaffold in creating complex hybrid molecules with potential applications in various fields.

The table below lists examples of synthetic strategies for creating hybrid chromene molecules.

| Hybrid Type | Synthetic Strategy | Key Intermediates/Reagents | Reference |

| Coumarin-Triazine | Condensation and Conversion | 2-(1,3,5-triazin-2-yl)acetonitriles, 2-hydroxybenzaldehydes | nih.gov |

| Thiazole-Coumarin | Hantzsch Thiazole Synthesis | 3-acetylcoumarin thiosemicarbazide, α-haloketone | mdpi.com |

| Pyridocoumarin | Multi-component Condensation | 7-hydroxy-hydroquinolines, malononitrile, aldehydes | sgu.ru |

Preclinical Biological Activity Spectrum of 6,7 Dihydroxy 2h Chromen 2 One Derivatives

Antimicrobial Activity Profiles

Research has demonstrated that derivatives of 6,7-dihydroxy-2H-chromen-2-one and related coumarins possess notable activity against a variety of microbial pathogens. This activity is often attributed to their chemical structure, which can be modified to enhance potency and selectivity.

Effects on Gram-Positive Bacterial Strains

Derivatives of 5,7-dihydroxy-4-propyl-2H-chromen-2-one have shown significant antimicrobial effects against several Gram-positive bacteria. researchgate.net Studies have reported their activity against pathogenic strains, indicating their potential as lead compounds for new antibacterial agents. For instance, a series of novel fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives were tested against multiple human-pathogenic Gram-positive bacteria and showed potent activities. researchgate.net Another study highlighted that a 5,7-dihydroxy-4-trifluoromethylcoumarin (B14430985) derivative exhibited a minimum inhibitory concentration (MIC) of 1.5 mM against several Gram-positive species, including Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. nih.gov

| Compound Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 5,7-Dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | MIC | 1.5 mM | nih.gov |

| 5,7-Dihydroxy-4-trifluoromethylcoumarin | Micrococcus luteus | MIC | 1.5 mM | nih.gov |

| 5,7-Dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | MIC | 1.5 mM | nih.gov |

| 5,7-Dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus | MIC | 1.5 mM | nih.gov |

Effects on Gram-Negative Bacterial Strains

The same series of 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives that were active against Gram-positive bacteria also demonstrated significant potency against Gram-negative bacterial strains. researchgate.net The evaluation of these compounds using the agar (B569324) well diffusion method revealed their potential to inhibit the growth of various human pathogens. researchgate.net Generally, coumarin (B35378) derivatives are known to damage bacterial cell membranes and have shown high activity against both Gram-positive and Gram-negative bacteria. nih.gov

Activity Against Fungal Pathogens

The antifungal potential of coumarin derivatives has been an area of active investigation. nih.gov Research on novel 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives confirmed their activity against fungal pathogens. researchgate.net Another study focusing on a different coumarin derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, demonstrated its ability to inhibit both the mycelial growth and conidia germination of Aspergillus species. nih.gov This suggests that the coumarin scaffold is a promising framework for the development of new antifungal agents. nih.gov

| Compound Derivative | Fungal Pathogen | Observed Effect | Reference |

|---|---|---|---|

| 5,7-Dihydroxy-4-propyl-2H-chromen-2-one derivatives | Various Fungi | Potent antifungal activity | researchgate.net |

| 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus spp. | Inhibition of mycelial growth and conidia germination | nih.gov |

Efficacy Against Mycobacterial Strains

The search for new treatments for mycobacterial infections, such as tuberculosis, has led to the exploration of various chemical scaffolds, including coumarins. Studies have shown that derivatives of 5,7-dihydroxy-4-propyl-2H-chromen-2-one possess activity against mycobacterium. researchgate.net Further research into 7-substituted coumarin derivatives identified compounds with promising minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv. mdpi.com These findings indicate that structural modifications to the coumarin ring can yield potent antimycobacterial agents. mdpi.com

Antitumor and Anticancer Potentials

Derivatives of 6,7-dihydroxy-2H-chromen-2-one have demonstrated significant potential as antitumor and anticancer agents in preclinical studies. Their mechanisms of action often involve the inhibition of cancer cell proliferation and the induction of apoptosis.

Influence on Cancer Cell Growth

A series of novel 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives were evaluated for their cytotoxic activity against four different human cancer cell lines and exhibited more potency than the reference drug used in the study. researchgate.net One specific 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivative showed efficacy against the MCF-7 breast cancer cell line with an IC50 value of 0.86 µg/mL. nih.gov

A key mechanism identified for the anticancer activity of these compounds is the inhibition of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein that is overexpressed in many cancers. nih.gov A study involving a series of 4-substituted 6,7-dihydroxycoumarin derivatives found that the catechol group (the 6,7-dihydroxy moiety) was crucial for Mcl-1 inhibitory activity. nih.gov The introduction of a hydrophobic, electron-withdrawing group at the C-4 position of the 6,7-dihydroxycoumarin structure enhanced this inhibitory capacity. nih.gov Notably, 4-trifluoromethyl-6,7-dihydroxycoumarin displayed the most potent inhibitory activity towards Mcl-1, with an IC50 value of 1.21 ± 0.56 μM. nih.gov

| Compound Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 5,7-Dihydroxy-4-propyl-2H-chromen-2-one derivative | MCF-7 (Breast Cancer) | IC50 | 0.86 µg/mL | nih.gov |

| 4-Trifluoromethyl-6,7-dihydroxycoumarin | - | IC50 (Mcl-1 Inhibition) | 1.21 ± 0.56 μM | nih.gov |

| 6,7-Dihydroxycoumarin | - | Ki (Mcl-1 Inhibition) | 1.49 ± 0.04 μM | nih.gov |

| 5,7-Dihydroxy-4-propyl-2H-chromen-2-one derivatives | Four human cell lines | Cytotoxic Activity | More potent than reference drug | researchgate.net |

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Certain dihydroxycoumarin derivatives have demonstrated the ability to induce this process in cancer cells through multiple molecular pathways. The two primary pathways for apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of effector caspases that execute cell death. nih.gov

Research into the pro-apoptotic activity of 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC), a structural analog of the target compound, in human leukemic cells has provided insight into these mechanisms. nih.gov Studies show that DHMC induces apoptosis in a selective and concentration-dependent manner. nih.gov The underlying mechanisms involve the modulation of key signaling pathways that govern cell survival and proliferation. nih.gov Specifically, the pro-apoptotic effect is mediated by the activation of JNKs (c-Jun N-terminal kinases) and the simultaneous inhibition of the ERK1/2 (extracellular signal-regulated kinases 1/2) and PI3K/Akt (phosphatidylinositol 3-kinase/Akt) survival pathways. nih.gov

Furthermore, treatment with DHMC leads to the downregulation of the c-myc proto-oncogene and the induction of the cell cycle inhibitor p21(WAF1/CIP1), occurring through a p53-independent mechanism. nih.gov These findings highlight a multi-pronged approach by which these compounds can trigger apoptosis in malignant cells.

Table 1: Molecular Targets of Dihydroxycoumarin Derivatives in Apoptosis Induction

| Compound | Cell Line | Molecular Mechanism | Reference |

|---|---|---|---|

| 7,8-Dihydroxy-4-methylcoumarin (DHMC) | Human leukemic cells (U-937) | Activation of JNKs | nih.gov |

| Inhibition of ERK1/2 pathway | nih.gov | ||

| Inhibition of PI3K/Akt pathway | nih.gov | ||

| Downregulation of c-myc | nih.gov |

Antioxidant Efficacy of 6,7-Dihydroxycoumarins

Coumarins are recognized for their antioxidant properties, which are largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups. researchgate.netsysrevpharm.org Derivatives containing hydroxyl groups are significantly more effective as antioxidants than those without. researchgate.net

The antioxidant effectiveness of 6,7-dihydroxycoumarins, such as esculetin (B1671247), has been well-documented. researchgate.net These compounds are effective scavengers of various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl radicals, and superoxide (B77818) anion radicals. researchgate.net Structure-activity relationship studies reveal that the presence of hydroxyl groups at the C6 and C7 positions on the coumarin ring is crucial for this activity. researchgate.netnih.gov

One mechanism underlying this antioxidant effect is the modulation of the glutathione (B108866) system. nih.gov In a study on mice, treatment with esculetin (6,7-dihydroxycoumarin) led to a significant increase in the concentration of reduced glutathione (GSH) and a decrease in the ratio of oxidized glutathione (GSSG) to GSH. nih.gov This enhancement of the glutathione status represents a potential defense strategy against oxidative stress. nih.gov

Table 2: Antioxidant Activity of 6,7-Dihydroxycoumarins

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| Esculetin (6,7-Dihydroxycoumarin) | Scavenging of DPPH, hydroxyl, and superoxide radicals | Direct radical scavenging | researchgate.net |

| Esculetin (6,7-Dihydroxycoumarin) | Enhancement of glutathione status | Increased reduced glutathione (GSH), decreased GSSG/GSH ratio | nih.gov |

Immunomodulatory Effects

Coumarin and its derivatives have been shown to possess immunomodulatory properties, suggesting they can influence the activity of the immune system. nih.govresearchgate.net This activity can contribute to their therapeutic potential, particularly in antitumor applications. nih.gov

Studies on coumarin and its metabolite 7-hydroxycoumarin demonstrated that these compounds can enhance macrophage migration activity and increase nitric oxide release. nih.govresearchgate.net In vitro experiments have shown that these coumarins can induce the production of Interleukin-12 (IL-12) in murine macrophages and additively increase the IL-12 release induced by lipopolysaccharide (LPS). nih.govresearchgate.net IL-12 is a key cytokine in the initiation of cellular immunity.

More complex derivatives, such as 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin, have been shown to modulate the effector functions of neutrophils, key cells in the inflammatory response. researchgate.net This compound was found to suppress the release of neutrophil extracellular traps (NETs) and inhibit chemotaxis in neutrophils from patients with rheumatoid arthritis. researchgate.net

Table 3: Immunomodulatory Activities of Coumarin Derivatives

| Compound | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Coumarin / 7-Hydroxycoumarin | Murine Macrophages | Enhanced migration, increased nitric oxide release, induced IL-12 production | nih.gov, researchgate.net |

Anti-Inflammatory Activities

The anti-inflammatory properties of coumarin derivatives are a significant area of research. nih.govresearchgate.net Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. mdpi.com

The mechanism of anti-inflammatory action for some 6,7-dihydroxycoumarin derivatives involves the inhibition of key inflammatory enzymes and pathways. A series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones showed significant reduction of rat paw edema, an effect linked to the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov Similarly, other derivatives like 6-acyl-5,7-dihydroxycoumarins have been found to efficiently inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells. researchgate.net The inhibition of NO and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α is often mediated through the regulation of MAPK and NF-κB signaling pathways. mdpi.com

Table 4: Anti-Inflammatory Mechanisms of Coumarin Derivatives

| Compound Class | Model | Mechanism of Action | Reference |

|---|---|---|---|

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | Carrageenan-induced rat paw edema | Inhibition of COX enzyme | nih.gov |

| 6-Acyl-5,7-dihydroxycoumarins | LPS-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | researchgate.net |

Activity Against Other Pathological Conditions

Coumarin derivatives have emerged as promising candidates for the management of type 2 diabetes. nih.gov Their mechanisms of action target several pathways involved in glucose homeostasis. One of the key targets is the enzyme dipeptidyl peptidase-IV (DPP-IV), which inactivates incretin (B1656795) hormones like GLP-1. arabjchem.orgresearchgate.net By inhibiting DPP-IV, coumarin derivatives can prolong the action of these hormones, leading to improved insulin (B600854) secretion and glucose control. nih.govarabjchem.org

Other mechanisms include the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. nih.gov Certain 3-aryl coumarins demonstrated strong α-glucosidase inhibitory activity. nih.gov Additionally, compounds like esculetin have been shown to boost the activity of rate-limiting enzymes in glucose metabolism, such as fructose-1,6-bisphosphatase and glucose-6-phosphatase, which may enhance tissue glucose consumption. pnrjournal.com

Table 5: Antidiabetic Mechanisms of Coumarin Derivatives

| Compound Class/Example | Target/Mechanism | Reference |

|---|---|---|

| Synthetic coumarin derivatives | Dipeptidyl peptidase-IV (DPP-IV) inhibition | arabjchem.org, researchgate.net, nih.gov |

| 3-Aryl coumarins | α-glucosidase inhibition | nih.gov |

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The search for new, effective, and less toxic treatments is a global health priority. nih.gov Synthetic coumarin analogues have demonstrated significant leishmanicidal activity in both in vitro and in vivo models. nih.gov

A study on 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one showed it was highly active against the amastigote form of Leishmania amazonensis and Leishmania infantum chagasi. nih.gov This compound exhibited a high selectivity index, indicating it is more toxic to the parasite than to mammalian cells. nih.gov In an in vivo model, oral administration of this compound led to a significant reduction in the number of L. infantum chagasi amastigotes in the spleen and liver of infected animals. nih.gov One of the proposed mechanisms of action includes influencing the parasite's production of reactive oxygen species, as the compound was found to reduce hydrogen peroxide concentration in L. amazonensis promastigotes. nih.gov

Table 6: Antileishmanial Activity of a Propyl-Substituted Coumarin Derivative

| Compound | Leishmania Species | Activity | Reference |

|---|---|---|---|

| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one | L. amazonensis, L. infantum chagasi | Active against amastigote forms (in vitro) | nih.gov |

| L. infantum chagasi | Reduction in parasite load in spleen and liver (in vivo) | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 6,7-dihydroxy-4-propyl-2H-chromen-2-one |

| 6,7-dihydroxy-2H-chromen-2-one (Esculetin) |

| 7,8-dihydroxy-4-methylcoumarin (DHMC) |

| 6,7-dihydroxy-4-methylcoumarin |

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one |

| 7-hydroxycoumarin |

| 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin |

| 6-acyl-5,7-dihydroxycoumarins |

| 3-aryl coumarins |

Neuroprotective and Psychoactive Properties (relevant to 4-propyl substituted chromenones)

Recent research has highlighted the potential of coumarin derivatives, particularly those with substitutions at the 4-position, in the realm of neuroprotection and psychoactive effects. While direct studies on this compound are limited, related compounds offer significant insights into its potential pharmacological profile.

A notable example is the semisynthetic coumarin, 4-propyl-2H-benzo[h]-chromen-2-one (FCS-304). This compound has demonstrated inhibitory activity against monoamine oxidase-A (MAO-A), an enzyme crucial in the degradation of neurotransmitters like serotonin (B10506). scielo.org.coudea.edu.co Inhibition of MAO-A can lead to increased levels of serotonin in the brain, which is a key mechanism of many antidepressant medications. Further studies on FCS-304 have revealed a serotonergic-like profile, including the potentiation of 5-hydroxytryptophan (B29612) (5-HTP)-induced head twitches in mice, a model indicative of enhanced serotonin activity. scielo.org.coudea.edu.coresearchgate.net Additionally, it has shown antidepressant-like effects in behavioral despair tests in rats. scielo.org.coudea.edu.coresearchgate.net These findings suggest that the 4-propyl substitution on the chromenone core may contribute to psychoactive properties, particularly those related to the serotonergic system.

The broader class of coumarins has been investigated for various therapeutic effects, including neuroprotective, anticonvulsant, and antidepressant-like activities. mdpi.com The substitution pattern on the coumarin ring plays a critical role in defining these biological effects. mdpi.com For instance, different substituents can influence the molecule's ability to interact with specific receptors and enzymes within the central nervous system. nih.gov While the specific neuroprotective mechanisms of 4-propyl substituted dihydroxy-chromenones are yet to be fully elucidated, the established antioxidant and anti-inflammatory properties of coumarins likely contribute to their potential in mitigating neuronal damage. mdpi.com

Table 1: Psychoactive-Related Activity of a 4-Propyl Substituted Chromenone

| Compound | Model/Test | Key Findings | Reference |

| 4-propyl-2H-benzo[h]-chromen-2-one (FCS-304) | MAO-A Inhibition | Exhibits inhibitory activity against MAO-A. | scielo.org.coudea.edu.co |

| 5-HTP Induced Head Twitch Test (mice) | Significantly potentiated 5-HTP induced head twitches in a dose-dependent manner. | scielo.org.coudea.edu.coresearchgate.net | |

| Behavioral Despair Test (rats) | Significantly decreased immobility time. | scielo.org.coudea.edu.coresearchgate.net | |

| Reserpine-Induced Ptosis (rats) | Antagonized reserpine-induced ptosis. | scielo.org.coudea.edu.coresearchgate.net |

Anti-Psoriasis and Anti-Colitis Applications of 6,7-Dihydroxycoumarin

6,7-Dihydroxycoumarin, also known as esculetin, has demonstrated significant potential in preclinical models of psoriasis and colitis, primarily owing to its potent anti-inflammatory and antioxidant properties.

In the context of psoriasis, an autoimmune-mediated skin condition, esculetin has been shown to ameliorate psoriasis-like skin disease in mouse models. nih.govnih.gov Treatment with esculetin led to a significant reduction in the severity of skin lesions and improved immunopathology. nih.govnih.gov Mechanistically, esculetin was found to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. nih.govnih.gov This was evidenced by the decreased phosphorylation of IKKα and p65 in psoriatic skin. nih.govnih.gov Furthermore, esculetin treatment resulted in a significant decrease in the expression of several pro-inflammatory cytokines, including TNF-α, IL-6, IL-17A, IL-22, and IL-23, which are known to play a crucial role in the pathogenesis of psoriasis. nih.govnih.govmdpi.com It also modulated the T-cell response, leading to a reduction in effector T-cells and an increase in regulatory T-cells. nih.govnih.gov

In models of colitis, a form of inflammatory bowel disease, esculetin has also shown promising therapeutic effects. It has been found to ameliorate intestinal inflammation and reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models of colitis. nih.govspandidos-publications.commdpi.com The anti-inflammatory action of esculetin in the colon is associated with the inhibition of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and the downregulation of enzymes such as COX-2 and iNOS. mdpi.comnih.gov Additionally, esculetin has been shown to restore depleted levels of glutathione (GSH), a major endogenous antioxidant, in the inflamed colon. mdpi.comnih.gov These findings underscore the potential of 6,7-dihydroxycoumarin as a therapeutic agent for inflammatory conditions of the skin and gut.

Table 2: Research Findings on the Anti-Psoriasis and Anti-Colitis Effects of 6,7-Dihydroxycoumarin (Esculetin)

| Condition | Model | Key Findings | Mechanism of Action | Reference |

| Psoriasis | Imiquimod-induced psoriasis-like mice | - Significantly ameliorated psoriatic skin lesions- Reduced PASI scores- Hindered T-cell infiltration | - Inhibition of NF-κB signaling (decreased phosphorylation of IKKα and p65)- Decreased expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-17A, IL-22, IL-23, IFN-γ)- Increased frequency of CD4+Foxp3+ Tregs and reduced frequency of CD8+ effector T-cells | nih.govnih.govmdpi.com |

| Colitis | TNBS-induced colitis in rats | - Reduced extension of lesions- Reduced incidence of diarrhea- Restoration of glutathione (GSH) content | - Antioxidant and anti-inflammatory properties | mdpi.comnih.gov |

| DSS-induced colitis in mice | - Ameliorated intestinal inflammation- Reduced serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | - Downregulation of MPO, COX-2, and iNOS expression | nih.govspandidos-publications.commdpi.com |

Mechanistic Investigations into the Bioactivity of 6,7 Dihydroxy 2h Chromen 2 One Scaffolds

Modulation of Enzyme Activities

Research into the direct modulatory effects of 6,7-dihydroxy-4-propyl-2H-chromen-2-one on a range of specific enzymes has been a subject of scientific inquiry. The following subsections detail the available findings regarding its inhibitory or modulatory activities on key enzymatic targets.

DNA Gyrase B Enzyme Inhibition

DNA gyrase is a critical bacterial enzyme and a validated target for antibiotics. nih.govwikipedia.org The enzyme is a tetramer composed of two GyrA and two GyrB subunits. wikipedia.org The GyrB subunit contains the ATPase active site, which is the target for the aminocoumarin class of antibiotics. wikipedia.org A comprehensive search of scientific databases did not yield specific studies investigating the inhibitory activity of this compound against the DNA Gyrase B enzyme. Consequently, no data on its inhibition constants (e.g., IC₅₀ or Kᵢ values) or mechanism of action on this target are available.

Mcl-1 Protein Inhibition

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family. nih.govnih.gov Overexpression of Mcl-1 is linked to the survival of cancer cells and resistance to therapies, making it a significant target for drug development. nih.govnih.gov A review of the literature found no specific research detailing the inhibition of the Mcl-1 protein by this compound. Studies on Mcl-1 inhibitors have focused on other chemical scaffolds, and no specific binding or functional data for the specified compound have been published. mdpi.comx-chemrx.com

Aromatase Activity Modulation

Aromatase (CYP19A1) is a key enzyme that catalyzes the conversion of androgens to estrogens and is a major target in the treatment of hormone-dependent cancers. nih.govimrpress.com Phytoestrogens and other natural compounds have been investigated for their potential to modulate this enzyme. nih.gov However, a targeted search for the modulatory effects of this compound on aromatase activity yielded no specific results. There are no published studies that evaluate this particular compound's ability to inhibit or induce aromatase enzyme activity or gene expression.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like depression and Parkinson's disease. nih.gov Various natural products, including coumarins, have been explored as potential MAO inhibitors. nih.govresearchgate.net Despite the broad interest in this area, there is no specific scientific literature available that reports on the inhibitory activity of this compound against either MAO-A or MAO-B isoforms.

15-Lipoxygenase-1 (15-LOX-1) Inhibition

The enzyme 15-lipoxygenase-1 (15-LOX-1) is involved in the metabolism of fatty acids and plays a role in inflammatory processes. uchile.clnih.gov Inhibition of this enzyme is a potential therapeutic approach for inflammatory conditions. nih.gov While various flavonoids and coumarin (B35378) derivatives have been assessed for their 15-LOX-1 inhibitory potential, a specific investigation into the activity of this compound has not been reported in the available scientific literature. Therefore, no data regarding its potency or mechanism of inhibition against 15-LOX-1 is available.

Molecular Interactions with Cellular Targets

The understanding of how a compound interacts with its cellular targets at a molecular level is crucial for rational drug design. This often involves techniques like molecular docking and X-ray crystallography to visualize binding modes and key interactions. A review of the literature found no published molecular docking studies, crystallographic data, or other molecular interaction analyses specifically for this compound with any of the aforementioned targets (DNA Gyrase B, Mcl-1, Aromatase, MAO, or 15-LOX-1). While computational studies have been performed on other coumarin derivatives to predict their binding interactions, such data is absent for this specific compound. nih.govnih.gov

DNA and Protein Binding Mechanisms

The interaction of small molecules with DNA and proteins is a cornerstone of pharmacology. The 2H-chromen-2-one ring system, being planar, aromatic, and lipophilic, is well-suited to interact with biological targets. nih.gov These interactions are often established through several key mechanisms:

Hydrophobic and π–π Stacking Interactions: The aromatic nature of the chromenone ring allows it to engage in strong hydrophobic and π–π stacking interactions, particularly with the aromatic amino acid residues of proteins, such as phenylalanine, tyrosine, and tryptophan. nih.gov

Electrostatic Interactions: The binding of proteins to DNA involves a significant electrostatic component, with positively charged protein side chains interacting with the negatively charged phosphate (B84403) backbone of DNA. nih.gov Similarly, the coumarin scaffold can engage in electrostatic attractions. The lactone group within the coumarin structure provides the capacity for strong polar binding, including the formation of hydrogen bonds and dipole-dipole interactions. nih.gov

Cation–π Interactions: Positively charged amino acids can also bind to the electron-rich aromatic ring of the coumarin scaffold through strong cation–π interactions. nih.gov

These binding modes are not mutually exclusive and often work in concert to create a stable complex between the compound and its biological target, initiating a cascade of cellular events. The specific nature and strength of these interactions are influenced by the substitution pattern on the coumarin core.

Interaction with Cellular Receptors

Seven-transmembrane receptors (7TMRs) are a large family of integral membrane proteins that play a crucial role in signal transduction. nih.gov These receptors act as conduits, binding to extracellular ligands and subsequently activating intracellular signaling partners, most notably heterotrimeric G proteins. nih.gov The activation process is an allosteric system where the binding of a ligand induces a conformational change in the receptor, exposing a signaling domain on the cytosolic side. nih.gov

Small molecules, such as derivatives of the 2H-chromen-2-one scaffold, can act as allosteric modulators. They may bind to sites on the receptor that are distinct from the primary (orthosteric) ligand binding site. This binding can alter the receptor's conformation, thereby modulating the binding or efficacy of the natural ligand. nih.gov While specific receptor targets for this compound are not fully elucidated, the chemical nature of the coumarin scaffold provides a basis for potential interactions with various cellular receptors, influencing their activity and downstream signaling.

Signaling Pathway Modulation

A key aspect of the bioactivity of coumarin derivatives is their ability to modulate intracellular signaling pathways, particularly those involved in inflammation and cellular stress responses. Studies on closely related analogs, such as 6,7-dihydroxy-4-methylcoumarin, have provided significant insights into these mechanisms.

MAPK and NF-κB Pathways: Research has shown that 6,7-dihydroxy-4-methylcoumarin can exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. researchgate.netmdpi.com It has been observed to reduce the phosphorylation of ERK and p38, two key components of the MAPK pathway. researchgate.net Furthermore, it can interrupt the degradation of IκB-α and the phosphorylation of NF-κB, which is critical for preventing the translocation of this transcription factor to the nucleus and subsequent expression of pro-inflammatory genes. researchgate.netmdpi.com

COX-2 Pathway: Phenolic compounds, including a derivative named 6,7-dihydroxy-2,4-dimethoxyphenanthrene, have been found to modulate the NF-κB/COX-2 signaling pathway. mdpi.com This suggests that the 6,7-dihydroxy substitution pattern is crucial for this activity. By targeting cyclooxygenase-2 (COX-2), such compounds can inhibit the production of prostaglandins, which are key mediators of inflammation. mdpi.com

The modulation of these pathways leads to a downstream reduction in the expression of inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like IL-1β and IL-6. researchgate.net

| Signaling Pathway | Key Proteins Modulated | Observed Effect | Reference |

|---|---|---|---|

| MAPK | ERK, p38 | Reduced phosphorylation | researchgate.net |

| NF-κB | IκB-α, NF-κB | Inhibited IκB-α degradation and NF-κB phosphorylation | researchgate.net |

| COX-2 | COX-2 | Inhibition of activity/expression | mdpi.com |

Induction of Cell Cycle Arrest

The ability to control cell proliferation is a hallmark of many potential therapeutic agents. Numerous studies have demonstrated that various bioactive compounds, including coumarin derivatives, can suppress the growth of cancer cells by inducing cell cycle arrest. mdpi.com This process halts the cell cycle at specific checkpoints, preventing cell division and potentially leading to apoptosis (programmed cell death).

A common mechanism observed for coumarin-related structures is the induction of cell cycle arrest at the G2/M phase. researchgate.netnih.gov For instance, a bis(4-hydroxy-2H-chromen-2-one) derivative was shown to increase the percentage of MCF-7 breast cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins. The flavonoid quercetin, which shares structural motifs with dihydroxy-coumarins, induces G2/M arrest by affecting levels of cyclin B1 and the activity of Cdc2 kinase. nih.gov Furthermore, an increase in the Cdk-inhibitor p21 can lead to its association with the Cdc2-cyclin B1 complex, thereby inhibiting its activity and preventing entry into mitosis. nih.gov Elevated levels of reactive oxygen species (ROS) can also trigger cell cycle arrest as a protective mechanism to allow for DNA repair. mdpi.com

| Phase of Arrest | Key Regulatory Proteins | Associated Mechanism | Reference |

|---|---|---|---|

| G2/M | Cyclin B1, Cdc2, p21 | Decreased cyclin B1 levels and Cdc2 kinase activity; increased p21 expression | nih.govnih.gov |

| G2/M | Phospho-Rb, PCNA | Reduction in anti-apoptotic phospho-Rb | mdpi.com |

Impact on Mitochondrial Function

Mitochondria are central to cellular bioenergetics and are increasingly recognized as important targets for pharmacological agents. nih.govmdpi.com Dysfunction in mitochondria can severely disrupt cellular homeostasis and is a hallmark of many diseases. mdpi.com Certain coumarin derivatives have been shown to directly impact mitochondrial function.

One of the primary effects observed is the uncoupling of oxidative phosphorylation. nih.gov Compounds such as 5,7-dihydroxy-4-phenylcoumarin (B1236179) can disrupt the mitochondrial membrane potential, leading to an uncoupling of the electron transport chain from ATP synthesis. This action is often accompanied by a stimulation of mitochondrial ATPase activity. nih.gov While the parent coumarin compound may have no effect, specific hydroxylation and substitution patterns can confer this uncoupling activity. nih.gov Such disruption of mitochondrial function can lead to an increase in ROS production and trigger pathways leading to apoptosis. nih.gov The modulation of mitochondrial metabolism and the induction of ROS-mediated cell death pathways are considered key mechanisms for the therapeutic effects of certain drugs. nih.gov

Structure Activity Relationship Sar Investigations of 6,7 Dihydroxy 2h Chromen 2 One Derivatives

Impact of Hydroxyl Group Positioning and the Catechol Moiety

The arrangement and presence of hydroxyl (-OH) groups on the chromen-2-one scaffold, particularly the catechol (1,2-dihydroxybenzene) moiety at the 6- and 7-positions, are critical determinants of the compound's biological activity.

The catechol group is a key structural feature for the biological activities of 6,7-dihydroxycoumarin derivatives. For instance, in studies investigating the inhibition of Myeloid cell leukemia-1 (Mcl-1), an attractive target for cancer therapy, the presence of the catechol moiety was found to be a crucial constituent for inhibitory activity. When a catechol group was introduced to form 6,7-dihydroxycoumarin, the Mcl-1 inhibitory activity was significantly improved. This highlights the importance of the dihydroxy functionality at these positions for specific biological interactions.

Modification of the hydroxyl groups, such as through methylation, has been shown to have a substantial impact on the biological activity of 6,7-dihydroxycoumarin derivatives. Research has demonstrated that when the catechol groups of these compounds are blocked by methylation, their inhibitory activities towards Mcl-1 are significantly reduced. This suggests that the free hydroxyl groups are essential for the compound's interaction with its biological targets, possibly through the formation of hydrogen bonds.

Influence of Substituents at the 4-Position of the Chromen-2-one Ring

The substituent at the 4-position of the chromen-2-one ring plays a significant role in modulating the bioactivity of 6,7-dihydroxycoumarin derivatives. The nature of this substituent, whether it is hydrophobic, electron-withdrawing, or hydrophilic, can greatly influence the compound's potency and efficacy.

The introduction of a hydrophobic and electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin has been shown to enhance its biological activity. For example, in the context of Mcl-1 inhibition, such modifications have been found to increase the inhibitory capacity of the coumarin (B35378) derivatives. One of the most potent compounds identified in a study was 4-trifluoromethyl-6,7-dihydroxycoumarin, which underscores the beneficial effect of having a group with these properties at the 4-position.

In contrast to hydrophobic and electron-withdrawing groups, the presence of a hydrophilic group at the 4-position of the chromen-2-one ring has been found to be detrimental to the inhibitory potency of 6,7-dihydroxycoumarin derivatives against Mcl-1. This indicates that a certain degree of lipophilicity at this position is favorable for this particular biological activity.

Role of the Propyl Chain at Position 4 on Bioactivity

While specific studies on the bioactivity of 6,7-dihydroxy-4-propyl-2H-chromen-2-one are not extensively detailed in the reviewed literature, general principles from SAR studies on related compounds can provide some insights. The introduction of alkyl chains at various positions on the coumarin scaffold is a common strategy to modulate lipophilicity, which in turn can affect cell membrane permeability and interaction with biological targets.

Effects of Other Ring Substituents on Biological Activity

The biological profile of 6,7-dihydroxy-2H-chromen-2-one derivatives can be significantly altered by the introduction of various substituents on the chromene ring. Research has systematically explored the impact of these modifications at positions such as C3, C4, C5, and C8, revealing key determinants of activity.

At the C3 position , the introduction of different groups can have a variable impact depending on the biological target. For instance, in the context of antioxidant activity, the presence of a large substituent at the C3 position can lead to a decrease in efficacy due to steric hindrance. nih.gov However, studies on other coumarin scaffolds suggest that C3 substitution is a viable strategy for modulating activity. For example, in a series of 7,8-dihydroxy-4-methylcoumarins, the introduction of alkyl chains of increasing length at the C3 position was found to enhance cytotoxic activity, likely by increasing the lipophilicity and, consequently, the cellular uptake of the compounds.

Substituents at the C4 position have been shown to play a crucial role in the Mcl-1 inhibitory activity of 6,7-dihydroxycoumarin derivatives. The introduction of a hydrophobic, electron-withdrawing group at this position generally enhances inhibitory capacity. rsc.org A hydrophilic group at C4, in contrast, is detrimental to this activity. rsc.org

Moving to the benzene (B151609) ring of the chromen-2-one scaffold, substitutions at the C5 and C8 positions have also been found to be influential. The introduction of a nitrogen-containing group at either C5 or C8, which has the potential to form an intramolecular hydrogen bond, has been reported to be unfavorable for Mcl-1 inhibition. rsc.org Conversely, in studies on the antiproliferative activity of 6,7-dihydroxy-4-methylcoumarins, the introduction of a Mannich base (such as piperidin-1-ylmethyl or pyrrolidin-1-ylmethyl) at the C8 position resulted in compounds with notable activity against certain cancer cell lines.

The following table summarizes the effects of various substituents on the biological activity of 6,7-dihydroxy-2H-chromen-2-one derivatives:

| Position | Substituent | Biological Activity | Effect |

| C3 | Large substituents | Antioxidant | Decreased activity |

| C4 | Hydrophobic, electron-withdrawing groups | Mcl-1 inhibition | Enhanced activity |

| C4 | Hydrophilic groups | Mcl-1 inhibition | Decreased activity |

| C5 | Nitrogen-containing groups (potential for intramolecular H-bond) | Mcl-1 inhibition | Unfavorable |

| C8 | Nitrogen-containing groups (potential for intramolecular H-bond) | Mcl-1 inhibition | Unfavorable |

| C8 | Mannich bases (e.g., piperidin-1-ylmethyl) | Antiproliferative | Active |

General Principles of 2H-Chromen-2-one Scaffold SAR

The 2H-chromen-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Several general principles of its structure-activity relationship have been established through numerous studies.

A key pharmacophoric feature of many biologically active coumarins is the presence and positioning of hydroxyl groups on the benzene ring. The 6,7-dihydroxy (catechol) arrangement is particularly significant for a variety of activities, including antioxidant and anticancer effects. The methylation of these hydroxyl groups often leads to a decrease in activity, underscoring the importance of the free hydroxyls for target interaction. rsc.org

The lactone ring is another critical component of the coumarin scaffold. The C3-C4 double bond within this ring is a frequent site for modification, and its presence is often crucial for maintaining biological activity. The introduction of substituents at the C3 and C4 positions can influence the electronic properties and steric profile of the molecule, thereby modulating its interaction with biological targets.

The versatility of the 2H-chromen-2-one scaffold allows for the creation of a diverse array of derivatives with a broad spectrum of biological activities. A thorough understanding of the structure-activity relationships is paramount for the rational design of new and improved therapeutic agents based on this remarkable heterocyclic system.

Biosynthesis and Natural Occurrence of 6,7 Dihydroxy 2h Chromen 2 One Scaffolds

Natural Sources of Coumarins: Plants, Fungi, and Bacteria

Coumarins are synthesized by a wide range of organisms, including higher plants, fungi, and bacteria. In plants, they are found in various parts such as roots, stems, leaves, flowers, and fruits. mdpi.com Several plant families are particularly rich in coumarins, including the Apiaceae, Rutaceae, Asteraceae, and Fabaceae.

Fungi, especially endophytic fungi that live within plant tissues, are also significant producers of coumarins. nih.gov These microorganisms can synthesize a variety of coumarin (B35378) derivatives, some of which may not be produced by the host plant itself. Bacterial species have also been identified as sources of coumarins, although they are less commonly reported than plants and fungi.

Table 1: Examples of Coumarin-Producing Organisms

| Kingdom | Phylum/Division | Family | Genus |

| Plantae | Angiosperms | Apiaceae | Angelica |

| Plantae | Angiosperms | Rutaceae | Citrus |

| Plantae | Angiosperms | Asteraceae | Artemisia |

| Fungi | Ascomycota | Hypocreaceae | Fusarium |

| Fungi | Ascomycota | Eurotiaceae | Aspergillus |

Occurrence of 6,7-Dihydroxycoumarin (Esculetin) in Natural Products

The specific compound 6,7-dihydroxycoumarin, commonly known as esculetin (B1671247), is a well-documented natural product. nih.gov It is often found in plants in its glycosidic form, esculin. Esculetin has been identified in a variety of plant species, contributing to their medicinal properties and defense mechanisms. researchgate.net

Some notable plant sources of esculetin include:

Horse Chestnut (Aesculus hippocastanum) : The bark and leaves contain significant amounts of esculin.

Chicory (Cichorium intybus) : This plant is a known source of both esculetin and its glucoside. cdnsciencepub.com

Ash (Fraxinus species) : The bark of various ash species is a traditional source of esculetin. jocpr.com

Artemisia species : Several species within this genus are known to produce esculetin.

While esculetin is well-characterized, the natural occurrence of its 4-propyl derivative, 6,7-dihydroxy-4-propyl-2H-chromen-2-one, is not well-documented in scientific literature, suggesting it may be a rare or yet-to-be-discovered natural product.

Putative Biosynthetic Pathways Leading to 6,7-Dihydroxy-2H-chromen-2-one Structures

The biosynthesis of the 6,7-dihydroxy-2H-chromen-2-one scaffold, exemplified by esculetin, originates from the phenylpropanoid pathway. ontosight.ainih.gov This fundamental metabolic route in plants and some microorganisms converts the amino acid L-phenylalanine into a variety of phenolic compounds.

The key steps in the biosynthesis of esculetin are:

Deamination of L-phenylalanine : The pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. frontiersin.org

Hydroxylation of Cinnamic Acid : Cinnamic acid undergoes hydroxylation at the C4 position by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid. frontiersin.org

Ortho-hydroxylation : A critical step is the ortho-hydroxylation of p-coumaric acid to form 2,4-dihydroxycinnamic acid. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase. researchgate.net

Isomerization and Lactonization : The resulting 2,4-dihydroxycinnamic acid undergoes trans-cis isomerization of the side chain, followed by spontaneous or enzyme-catalyzed lactonization to form 7-hydroxycoumarin (umbelliferone). researchgate.net

Hydroxylation to form Esculetin : Umbelliferone is then hydroxylated at the C6 position to yield 6,7-dihydroxycoumarin (esculetin). This step is also likely catalyzed by a specific hydroxylase enzyme. cdnsciencepub.com

The biosynthesis of the 4-propyl derivative, this compound, is not explicitly detailed in the literature. However, a putative pathway can be proposed based on known biochemical reactions. The introduction of an alkyl group at the C4 position of the coumarin ring is believed to occur via the Pechmann condensation reaction, which involves the condensation of a phenol (B47542) with a β-ketoester. In a biosynthetic context, this would likely involve the reaction of 1,2,4-benzenetriol (B23740) (hydroxyhydroquinone) with a propyl-substituted β-ketoacyl-CoA or a similar activated substrate.

Table 2: Key Enzymes in the Biosynthesis of the Esculetin Scaffold

| Enzyme | Abbreviation | Reaction Catalyzed |

| Phenylalanine ammonia-lyase | PAL | L-phenylalanine → Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid → p-Coumaric acid |

| Cinnamate/Coumarate 2'-hydroxylase | C2'H | p-Coumaric acid → 2,4-Dihydroxycinnamic acid |

| 7-Hydroxycoumarin 6-hydroxylase | - | 7-Hydroxycoumarin → 6,7-Dihydroxycoumarin |

Isolation and Extraction Methodologies from Biological Sources

The isolation and extraction of coumarins from biological materials involve several well-established techniques, tailored to the specific properties of the target compounds and the source matrix.

Extraction:

The initial step involves the extraction of coumarins from the plant, fungal, or bacterial biomass. The choice of solvent is crucial and depends on the polarity of the target coumarins. Common solvents used for coumarin extraction include: researchgate.net

Methanol

Ethanol

Acetone

Chloroform

Ethyl acetate (B1210297)

Hexane

Various extraction techniques can be employed to enhance efficiency, such as: nih.govmdpi.com

Maceration : Soaking the material in a solvent at room temperature. google.com

Soxhlet Extraction : Continuous extraction with a cycling solvent.

Ultrasound-Assisted Extraction (UAE) : Using ultrasonic waves to disrupt cell walls and improve solvent penetration. nih.gov

Microwave-Assisted Extraction (MAE) : Employing microwave energy to heat the solvent and accelerate extraction. mdpi.com

Isolation and Purification:

Following extraction, the crude extract contains a complex mixture of compounds. Various chromatographic techniques are used to isolate and purify the desired coumarins.

Column Chromatography (CC) : A widely used method for the initial separation of compounds based on their affinity for a stationary phase (e.g., silica (B1680970) gel, alumina) and elution with a solvent or solvent gradient. akjournals.com

Thin-Layer Chromatography (TLC) : Often used for monitoring the separation process and for small-scale preparative isolation. akjournals.comnih.gov

High-Performance Liquid Chromatography (HPLC) : A highly efficient technique for the final purification and quantification of coumarins. Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of mixtures of water, methanol, or acetonitrile (B52724). researchgate.net

High-Speed Counter-Current Chromatography (HSCCC) : A liquid-liquid partition chromatography technique that is particularly useful for the separation of compounds from complex natural product extracts. researchgate.net

Table 3: Common Chromatographic Techniques for Coumarin Isolation

| Technique | Stationary Phase | Mobile Phase Examples | Principle of Separation |

| Column Chromatography | Silica gel, Alumina | Hexane-ethyl acetate gradient, Chloroform-methanol gradient | Adsorption |

| Thin-Layer Chromatography | Silica gel, Cellulose | Toluene-ethyl acetate, Chloroform-acetone | Adsorption/Partition |

| High-Performance Liquid Chromatography (RP) | C18, C8 | Water-methanol gradient, Acetonitrile-water gradient | Partition |

| High-Speed Counter-Current Chromatography | Liquid (two-phase solvent system) | Heptane-ethyl acetate-methanol-water | Partition |

Advanced Analytical Methodologies for 6,7 Dihydroxy 4 Propyl 2h Chromen 2 One

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 6,7-dihydroxy-4-propyl-2H-chromen-2-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are fundamental for structural confirmation. The expected chemical shifts, typically recorded in a solvent like DMSO-d₆, are extrapolated from known data of analogous coumarins.

¹H NMR: The proton NMR spectrum would display distinct signals for each unique proton in the molecule. The two aromatic protons on the benzene (B151609) ring would appear as singlets due to their isolated positions. The vinylic proton of the pyrone ring also presents as a singlet. The propyl group at the C4 position would show a characteristic triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the coumarin (B35378) ring. The two phenolic hydroxyl (-OH) protons would appear as broad singlets, the positions of which can be concentration and temperature-dependent.

¹³C NMR: The carbon NMR spectrum would account for all 12 carbon atoms in the structure. The carbonyl carbon of the lactone ring is typically the most downfield signal. The spectrum would also show distinct signals for the olefinic and aromatic carbons, as well as the three carbons of the propyl side chain.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

This interactive table provides the predicted NMR chemical shift ranges for this compound.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 (Carbonyl) | - | ~160.5 |

| C3 | ~6.15 (s, 1H) | ~111.0 |

| C4 | - | ~152.0 |

| C4a | - | ~110.5 |

| C5 | ~7.30 (s, 1H) | ~112.5 |

| C6 | - | ~145.0 |

| C7 | - | ~150.0 |

| C8 | ~6.75 (s, 1H) | ~102.5 |

| C8a | - | ~148.0 |

| 6-OH | ~9.2 (br s, 1H) | - |

| 7-OH | ~9.7 (br s, 1H) | - |

| Propyl-CH₂ | ~2.70 (t, 2H) | ~33.0 |

| Propyl-CH₂ | ~1.60 (sext, 2H) | ~22.5 |

Mass Spectrometry (MS) Techniques (LC-MS, HRMS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

For this compound (C₁₂H₁₂O₄), the expected exact mass is 220.0736 g/mol . In an HRMS analysis, the measured mass would be very close to this theoretical value, confirming the elemental composition.

When coupled with Liquid Chromatography (LC-MS), the technique allows for the analysis of complex mixtures. The mass spectrum would show a prominent peak for the molecular ion [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ (m/z 221.0808) or deprotonated molecule [M-H]⁻ (m/z 219.0663).

Key fragmentation patterns would involve the characteristic loss of carbon monoxide (CO) from the pyrone ring, a common fragmentation for coumarins, leading to a fragment ion. Other fragmentations could include the cleavage of the propyl side chain.

Expected Mass Spectrometry Data

This interactive table summarizes the key expected mass-to-charge ratios (m/z) for the title compound.

| Ion Species | Calculated m/z | Technique |

|---|---|---|

| [C₁₂H₁₂O₄] (M) | 220.0736 | HRMS (EI) |

| [M+H]⁺ | 221.0808 | HRMS (ESI+) |

| [M-H]⁻ | 219.0663 | HRMS (ESI-) |

| [M-CO-H]⁻ | 191.0714 | ESI-MS/MS |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure.

Key Predicted IR Absorption Bands

This interactive table lists the principal vibrational frequencies and their corresponding functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3200 (broad) | O-H stretching | Phenolic Hydroxyl |

| 3100-3000 | C-H stretching | Aromatic/Vinylic |

| 2960-2850 | C-H stretching | Aliphatic (Propyl) |

| 1720-1700 (strong) | C=O stretching | α,β-Unsaturated Lactone |

| 1620-1580 | C=C stretching | Aromatic/Vinylic |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The conjugated system of the coumarin core in this compound gives rise to characteristic absorption bands, typically in the ultraviolet region. The spectrum is expected to show two main absorption bands corresponding to π→π* transitions. The exact position of the absorption maxima (λ_max) can be influenced by the solvent and the pH, due to the presence of the ionizable phenolic hydroxyl groups. The addition of a base would cause a bathochromic (red) shift due to the formation of the phenoxide ion, which extends the conjugation.

Chromatographic Separation and Purification Methods (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation, purification, and quantitative analysis of this compound. mdpi.com These methods offer excellent resolution and sensitivity.

A typical method would involve reversed-phase chromatography. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Typical HPLC/UPLC Parameters:

Stationary Phase: C18-bonded silica (B1680970) gel column.

Mobile Phase: A gradient elution is often employed, starting with a higher polarity mixture (e.g., water with a small amount of acid like formic or acetic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). This allows for the efficient elution of compounds with varying polarities.

Detection: A Photodiode Array (PDA) or UV detector set to the λ_max of the compound would be used for detection and quantification. Coupling with a mass spectrometer (LC-MS) provides simultaneous separation and mass identification. japsonline.com

UPLC systems, which use smaller particle sizes in the stationary phase and higher pressures, offer faster analysis times and improved resolution compared to traditional HPLC. japsonline.com

Applications in Biological Assays as Probes or Markers

Dihydroxy-substituted coumarins are well-known for their fluorescent properties, making them valuable as probes or markers in biological assays. nih.govnih.gov The fluorescence of these compounds is often sensitive to the local microenvironment, such as pH and polarity, and can be modulated by interactions with other molecules.

This compound, as a derivative of esculetin (B1671247), is expected to be fluorescent. This property allows it to be used in several applications:

Fluorescent Probes: Dihydroxycoumarins have been successfully used as fluorescent probes for the detection of reactive oxygen species (ROS) and other radicals. nih.govresearchgate.net The interaction with a radical species can alter the fluorescence intensity or lifetime of the coumarin, providing a measurable signal for the presence of the analyte. For example, they have been used to detect the 4-amino-TEMPO nitroxide radical at nanomolar concentrations. nih.gov

pH Sensors: The fluorescence of dihydroxycoumarins can be pH-dependent due to the phenolic hydroxyl groups. This allows them to be used as probes to monitor intracellular pH changes within living cells. nih.gov

Binding Assays: The intrinsic fluorescence of the coumarin scaffold can be used in competitive binding assays. If the coumarin binds to a target protein, its fluorescence properties may change upon binding. Alternatively, displacement of the fluorescent coumarin from a binding site by a non-fluorescent competitor can be monitored by a decrease in a signal like fluorescence polarization, enabling the study of protein-ligand interactions. rug.nl

The introduction of the 4-propyl group can modulate the compound's lipophilicity, potentially influencing its membrane permeability and localization within cells or its binding affinity to protein targets compared to its 4-methyl or unsubstituted analogs.

Crystallographic Studies for Solid-State Structural Elucidation

The process commences with the growth of high-quality single crystals of the target compound. A common method for obtaining suitable crystals is through the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is often determined empirically.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded by a detector. wikipedia.org This diffraction pattern is a direct consequence of the crystal's internal periodic arrangement of atoms.

The collected diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The unit cell is the basic repeating structural unit of a crystal, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements present in the crystal structure.

Following the determination of the unit cell and space group, the crystallographic data is used to solve the crystal structure, which involves determining the positions of all atoms within the asymmetric unit. The resulting structural model is then refined to achieve the best possible fit with the experimental diffraction data. This refinement process yields precise atomic coordinates, from which intramolecular details such as bond lengths, bond angles, and torsion angles can be calculated. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture.

A hypothetical crystallographic study of this compound would be expected to provide the key parameters outlined in the interactive data table below. The values presented are representative examples based on published data for similar coumarin structures and are for illustrative purposes only.

Interactive Table: Representative Crystallographic Data for a Coumarin Derivative

| Parameter | Example Value | Description |